Octadecane
Overview
Description
Octadecane is an alkane hydrocarbon with the chemical formula CH₃(CH₂)₁₆CH₃. It is a saturated hydrocarbon, meaning it consists entirely of single bonds between carbon atoms. This compound is distinguished by being the alkane with the lowest carbon number that is unambiguously solid at room temperature and pressure . It appears as white crystals or powder and is odorless .
Scientific Research Applications
Octadecane has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a phase change material (PCM) for thermal energy storage. Its high latent heat and stability make it suitable for use in thermal management systems .
Biology: In biological research, this compound is used as a model compound to study the behavior of long-chain hydrocarbons in biological systems .
Medicine: In medicine, this compound derivatives are explored for their potential use in drug delivery systems due to their biocompatibility and ability to encapsulate active pharmaceutical ingredients .
Industry: Industrially, this compound is used in the production of lubricants, waxes, and coatings. Its properties make it suitable for applications requiring high thermal stability and low volatility .
Mechanism of Action
Target of Action
Octadecane is an alkane hydrocarbon with the chemical formula CH3(CH2)16CH3 . It is distinguished by being the alkane with the lowest carbon number that is unambiguously solid at room temperature and pressure . .
Biochemical Pathways
This compound is part of the class of compounds known as octadecanoids, which includes jasmonic acid and related compounds . These compounds are involved in plant defense reactions against microbial pathogens, herbivores, damage by UV-B or UV-C light, senescence, and mechanotransduction . .
Result of Action
It has been used in studies investigating the thermal properties of graphene/n-octadecane nanocomposites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that the trans-membrane transport of this compound by Pseudomonas sp. DG17 was influenced by factors such as substrate concentration, bacterial inoculums, pH, salinity, substrate analogues, and nutrients . Acidic/alkaline conditions, high salinity, and supplement of substrate analogues could inhibit the transport of this compound by Pseudomonas sp.
Safety and Hazards
Future Directions
Octadecane has attracted significant attention due to its suitable phase transition temperature, high thermal storage capacity, non-toxicity, safety, and good biocompatibility . More accurate measurements are particularly desirable for the solid state material properties . The development of this compound with adjustable properties in a wide range to meet different needs is a feasible option .
Biochemical Analysis
Biochemical Properties
Octadecane, as a hydrocarbon, primarily interacts with other nonpolar molecules due to its hydrophobic nature. It does not readily interact with enzymes, proteins, or other biomolecules in a typical biochemical context .
Cellular Effects
As a hydrophobic molecule, it is likely to interact with the lipid bilayer of cells and could potentially disrupt cellular processes if present in high concentrations .
Molecular Mechanism
This compound, being a simple hydrocarbon, does not have a specific mechanism of action in the biochemical sense. It does not bind to enzymes or other biomolecules, nor does it inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the creation of microcapsules for thermal regulation . The thermal properties of these microcapsules were analyzed, showing good thermal stability .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. As a hydrocarbon, it is expected to have low toxicity, but high doses could potentially cause adverse effects due to disruption of lipid membranes .
Metabolic Pathways
This compound, as a hydrocarbon, is likely metabolized through beta-oxidation, a process that breaks down long-chain fatty acids. This process involves several enzymes and cofactors and results in the production of acetyl-CoA, which can be further metabolized in the citric acid cycle .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues similarly to other lipophilic substances. It can passively diffuse across cell membranes and may accumulate in lipid-rich areas .
Subcellular Localization
Given its lipophilic nature, this compound is likely to be found within the lipid bilayer of cell membranes or in lipid droplets within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecane can be synthesized through various methods. One common method involves the hydrogenation of stearic acid. The process typically involves the use of a catalyst such as nickel or palladium under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis, which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This method allows for the production of a range of hydrocarbons, including this compound .
Chemical Reactions Analysis
Types of Reactions: Octadecane primarily undergoes oxidation and substitution reactions.
Oxidation: When this compound is subjected to oxidation, it can form various products, including alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) .
Substitution: In substitution reactions, this compound can react with halogens such as chlorine or bromine to form halogenated derivatives. These reactions typically require the presence of ultraviolet light or heat to proceed .
Major Products: The major products formed from these reactions include octadecanol (from oxidation) and octadecyl chloride or bromide (from substitution) .
Comparison with Similar Compounds
- Heptadecane (C₁₇H₃₆)
- Nonadecane (C₁₉H₄₀)
Comparison: Octadecane is unique among its similar compounds due to its solid state at room temperature and pressure, which is not observed in heptadecane and nonadecane . This property makes this compound particularly useful as a phase change material for thermal energy storage .
Properties
IUPAC Name |
octadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJRJXONCZWCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
Record name | N-OCTADECANE | |
Source | CAMEO Chemicals | |
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Record name | octadecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Octadecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047172 | |
Record name | Octadecane | |
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Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octadecane is a colorless liquid. (NTP, 1992), Liquid; Other Solid, Clear liquid; [CAMEO] White, low melting solid; [MSDSonline], Solid | |
Record name | N-OCTADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20810 | |
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Record name | Octadecane | |
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Record name | Octadecane | |
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Record name | Octadecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |
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Boiling Point |
601 °F at 760 mmHg (NTP, 1992), Boiling point equals 601 °F, 316 °C, 316.00 to 317.00 °C. @ 760.00 mm Hg | |
Record name | N-OCTADECANE | |
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Record name | Octadecane | |
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Record name | n-Octadecane | |
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Record name | Octadecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |
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Flash Point |
212 °F (NTP, 1992), Flash point equals 212 °F, 166 °C (331 °F) - closed cup | |
Record name | N-OCTADECANE | |
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Record name | Octadecane | |
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Record name | n-Octadecane | |
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Solubility |
In water, 6.00X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroin, Soluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons, 6e-06 mg/mL at 25 °C | |
Record name | n-Octadecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |
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Record name | Octadecane | |
Source | Human Metabolome Database (HMDB) | |
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Density |
0.7768 at 82 °F (NTP, 1992) - Less dense than water; will float, 0.7768 g/cu cm at 28 °C | |
Record name | N-OCTADECANE | |
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Record name | n-Octadecane | |
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Vapor Density |
8.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | N-OCTADECANE | |
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Vapor Pressure |
3.41X10-4 mm Hg at 25 °C | |
Record name | n-Octadecane | |
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Color/Form |
Needles from alcohol, ether-methanol, Colorless liquid | |
CAS No. |
593-45-3 | |
Record name | N-OCTADECANE | |
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Record name | Octadecane | |
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Record name | Octadecane | |
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Melting Point |
82.9 °F (NTP, 1992), [CAMEO] 82 °F, 28.17 °C, 28 °C | |
Record name | N-OCTADECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20810 | |
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Record name | Octadecane | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.